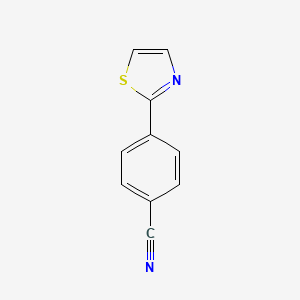
1-Propene, 3-bromo-1,1,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Propene, 3-bromo-1,1,2-trifluoro-” is a chemical compound with the molecular formula C3H2BrF3 . It has an average mass of 174.947 Da and a monoisotopic mass of 173.929184 Da . It is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production .
Molecular Structure Analysis
The molecular structure of “1-Propene, 3-bromo-1,1,2-trifluoro-” consists of three carbon atoms, two hydrogen atoms, one bromine atom, and three fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Propene, 3-bromo-1,1,2-trifluoro-” include a molecular formula of C3H2BrF3, an average mass of 174.947 Da, and a monoisotopic mass of 173.929184 Da .Safety And Hazards
Future Directions
“1-Propene, 3-bromo-1,1,2-trifluoro-” is an important fluorinated building block with a wide range of potential applications. Whether as a fire extinguishing material, refrigerant, or as a synthetic raw material for fluorinated pharmaceuticals, pesticides, dyes, etc., it will generate significant economic and social value .
properties
IUPAC Name |
3-bromo-1,1,2-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-1-2(5)3(6)7/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJVJCWNDHBGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442678 |
Source


|
| Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propene, 3-bromo-1,1,2-trifluoro- | |
CAS RN |
178676-13-6 |
Source


|
| Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
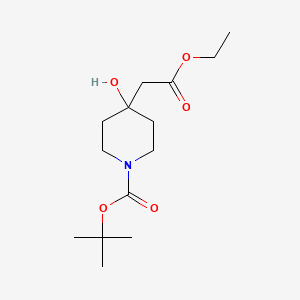
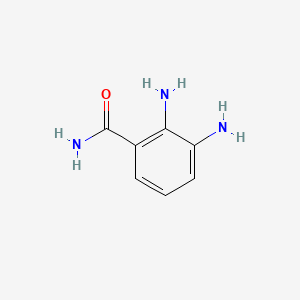

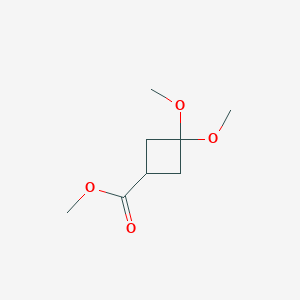
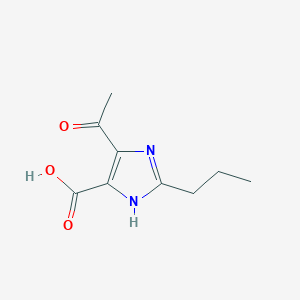

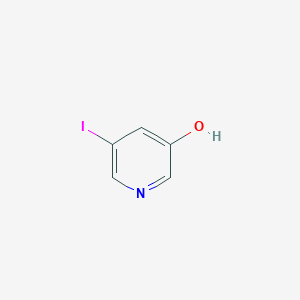
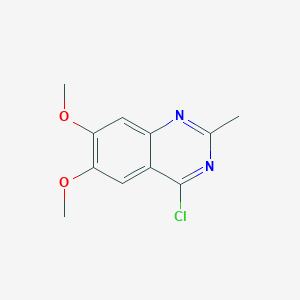
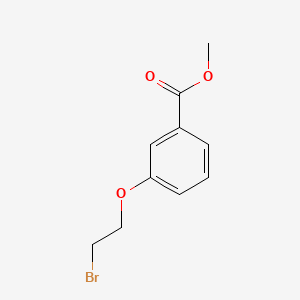
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)
